molecular formula C16H29NO B3253365 1-(Piperidin-1-yl)undec-10-en-1-one CAS No. 22342-20-7

1-(Piperidin-1-yl)undec-10-en-1-one

Cat. No.: B3253365
CAS No.: 22342-20-7
M. Wt: 251.41 g/mol
InChI Key: WKDDKMFKQPIDDK-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)undec-10-en-1-one is an organic compound with the molecular formula C₁₆H₂₉NO It is characterized by a piperidine ring attached to an undec-10-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)undec-10-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free method. This involves the reaction of 10-undecenoyl chloride with piperidine under controlled conditions. The reaction typically requires heating to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production. The reaction conditions are carefully monitored to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)undec-10-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-(Piperidin-1-yl)undec-10-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)undec-10-en-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • (E)-1-(Piperidin-1-yl)hexadec-2-en-1-one
  • (E)-1-(Piperidin-1-yl)octadec-2-en-1-one

Comparison: 1-(Piperidin-1-yl)undec-10-en-1-one is unique due to its specific chain length and the presence of a double bond at the 10th position. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-piperidin-1-ylundec-10-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c1-2-3-4-5-6-7-8-10-13-16(18)17-14-11-9-12-15-17/h2H,1,3-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDKMFKQPIDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295539
Record name 1-(1-Piperidinyl)-10-undecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22342-20-7
Record name 1-(1-Piperidinyl)-10-undecen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22342-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Piperidinyl)-10-undecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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